2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride CAS number 4163-44-4
2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride CAS number 4163-44-4
An In-depth Technical Guide to 2,3,4,6-tetra-O-Acetyl-alpha-D-galactopyranosyl fluoride (CAS: 4163-44-4): A Keystone Glycosyl Donor for Advanced Glycoconjugate Synthesis
Introduction: The Strategic Importance of a Stabilized Galactosyl Donor
In the intricate field of glycoscience, the synthesis of complex carbohydrates and glycoconjugates remains a formidable challenge, pivotal to advancements in drug discovery, immunology, and materials science. The strategic selection of building blocks—glycosyl donors—is paramount to the success of any synthetic endeavor. 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride (CAS No. 4163-44-4) has emerged as a highly valued and versatile glycosyl donor. Its utility stems from a unique combination of stability and tunable reactivity, addressing some of the long-standing challenges in chemical glycosylation.
Unlike more labile glycosyl halides such as bromides or chlorides, the anomeric C-F bond in glycosyl fluorides imparts significantly greater chemical and thermal stability.[1] This robustness allows for purification via silica gel chromatography and prolonged storage, streamlining synthetic workflows.[2] However, this stability does not render the molecule inert. The C-F bond can be selectively and efficiently activated by specific Lewis acids, generating a reactive oxocarbenium ion intermediate poised for nucleophilic attack.[3] This controlled activation is the cornerstone of its application in the stereoselective synthesis of O- and C-glycosides.[1]
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the synthesis, mechanistic nuances of glycosylation, and strategic applications of this pivotal galactosyl donor.
Physicochemical and Spectroscopic Profile
A thorough understanding of the molecule's fundamental properties is essential for its effective use. The key characteristics are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4163-44-4 | [4] |
| Molecular Formula | C₁₄H₁₉FO₉ | [4][5] |
| Molecular Weight | 350.29 g/mol | [5][6] |
| IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | [5] |
| Boiling Point (est.) | 374.8°C at 760 mmHg | [6][7] |
| Density (est.) | 1.3 g/cm³ | [6][7] |
Synthesis of the Glycosyl Donor: From Precursor to Product
The preparation of glycosyl fluorides can be accomplished from various precursors, including other glycosyl halides, thioglycosides, or directly from the corresponding hemiacetal (lactol).[3] A common and reliable method involves the fluorination of a more reactive glycosyl halide, such as the corresponding bromide. Another effective route is the direct fluorination of a protected hemiacetal using reagents like (diethylamino)sulfur trifluoride (DAST).[10]
Workflow for Synthesis from a Thioglycoside Precursor
The conversion of a stable thioglycoside to a glycosyl fluoride represents a strategically sound approach, as thioglycosides themselves are versatile intermediates.[3]
Caption: General workflow for synthesizing a glycosyl fluoride from a thioglycoside.
Experimental Protocol: Synthesis via Fluorination of a Thioglycoside
This protocol is adapted from established methods for the synthesis of glycosyl fluorides.[3]
Materials:
-
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (1.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
(Diethylamino)sulfur trifluoride (DAST, 1.5 equiv)
-
N-Bromosuccinimide (NBS, 1.3 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon), dissolve the thiogalactoside starting material in anhydrous CH₂Cl₂ (approx. 10 mL per mmol of substrate) in a flame-dried, two-necked flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -15°C using an appropriate cooling bath (e.g., acetone/ice).
-
Reagent Addition:
-
Slowly add DAST (1.5 equiv) to the cooled solution via syringe. Stir for 2 minutes.
-
Causality Insight: DAST is the fluorinating agent. Its pre-addition allows it to be present before the thioglycoside is activated.
-
Add NBS (1.3 equiv) portion-wise to the reaction mixture.
-
Causality Insight: NBS acts as a thiophile, activating the thioglycoside by forming a bromonium intermediate on the sulfur, which facilitates its departure and subsequent replacement by fluoride.
-
-
Reaction Monitoring: Stir the reaction at -15°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional CH₂Cl₂.
-
Quench the reaction by slowly adding ice-cold saturated aqueous NaHCO₃. This neutralizes acidic byproducts and destroys excess reagents.
-
Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride.
-
The Core Application: Glycosylation Reactions
The primary utility of the title compound is as a glycosyl donor. The success of a glycosylation reaction hinges on the controlled activation of the donor in the presence of a glycosyl acceptor (a nucleophile, typically an alcohol).
Mechanism of Activation and the Oxocarbenium Ion
Glycosyl fluorides are categorized as "disarmed" donors when they possess electron-withdrawing protecting groups, such as the acetyl groups in this case. These groups decrease the electron density at the anomeric center, making the donor less reactive and more stable. Activation, therefore, requires a potent promoter, typically a hard Lewis acid that has a high affinity for fluoride.[2][11]
The generally accepted mechanism involves the coordination of the Lewis acid (e.g., BF₃·OEt₂) to the anomeric fluorine atom. This weakens the C-F bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized oxocarbenium ion intermediate. This electrophilic species is then intercepted by the glycosyl acceptor to form the new glycosidic bond.[3]
Caption: Activation of a glycosyl fluoride donor by a Lewis acid to form an oxocarbenium ion.
Promoter Systems for Glycosyl Fluoride Activation
A variety of promoter systems have been developed to activate glycosyl fluorides, with the choice depending on the reactivity of both the donor and the acceptor.[1]
| Promoter System | Typical Conditions | Key Characteristics | Reference(s) |
| SnCl₂–AgClO₄ | CH₂Cl₂, RT | One of the earliest effective systems. | [1] |
| BF₃·OEt₂ | CH₂Cl₂, -20°C to RT | Common, inexpensive Lewis acid. Often requires stoichiometric amounts for disarmed donors. | [1][2] |
| TMSOTf | CH₂Cl₂, low temp | Highly effective, but can be sensitive to moisture. | [1] |
| Cp₂HfCl₂–AgClO₄ | CH₂Cl₂, -20°C to RT | Powerful system capable of activating even highly disarmed donors. | [1] |
| (C₆F₅)₃B·(H₂O)n / (HF)n | CH₂Cl₂, RT | Enables catalytic glycosylation of disarmed fluorides, a significant advance. | [11] |
Causality Insight: The challenge with catalytic activation is that the fluoride ion liberated during the reaction can coordinate strongly with the Lewis acid, deactivating the catalyst.[2] Novel systems like (C₆F₅)₃B generate a superacidic proton source in situ, which is the true catalyst, circumventing the sequestration problem.[11]
Experimental Protocol: A Model Glycosylation Reaction
This protocol outlines a general procedure for glycosylation using 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride with a simple alcohol acceptor.[1]
Materials:
-
2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride (Donor, 1.0 equiv)
-
Glycosyl Acceptor (e.g., Cyclohexanol, 1.2-1.5 equiv)
-
Activated Molecular Sieves (4 Å)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Promoter (e.g., BF₃·OEt₂, 1.1-2.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: In a flame-dried, two-necked flask under an inert atmosphere, add the glycosyl acceptor, the glycosyl fluoride donor, and freshly activated powdered 4 Å molecular sieves.
-
Self-Validating System: The use of activated molecular sieves is critical to scavenge any trace water, which would otherwise hydrolyze the donor or the activated intermediate, leading to a hemiacetal byproduct and reduced yield.[1]
-
-
Solvent Addition: Add anhydrous CH₂Cl₂ (to achieve a concentration of 50–100 mM) and stir the suspension at room temperature for 30 minutes.
-
Initiation: Cool the mixture to the desired temperature (e.g., -20°C). Slowly add the promoter (BF₃·OEt₂) via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until the donor is consumed as monitored by TLC.
-
Quenching and Workup:
-
Neutralize the reaction by adding saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves, washing the pad with CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Strategic Applications in Drug Discovery and Development
The ability to synthesize specific galactosides is crucial for developing novel therapeutics. Galactose-containing glycans are integral to numerous biological recognition events.
-
Synthesis of Bioactive Oligosaccharides: The title compound is a building block for assembling complex oligosaccharides that mimic cell-surface glycans. These structures are essential for studying protein-carbohydrate interactions and can serve as leads for inhibitors of pathogenic adhesion or modulators of immune responses.
-
Development of Glycoconjugate Vaccines: Many bacterial capsular polysaccharides are potent antigens. Synthesizing specific fragments of these polysaccharides using donors like acetylated galactosyl fluoride allows for the creation of conjugate vaccines, where the synthetic glycan is attached to a carrier protein to elicit a robust immune response.
-
Improving Pharmacokinetics of Therapeutic Proteins: The stability of the glycosidic bond is a key factor in the circulatory half-life of therapeutic glycoproteins. Desialylation, for instance, leads to rapid clearance from the bloodstream.[12] While the title compound is a donor, the broader principle of using fluorinated sugars to create more hydrolysis-resistant glycosidic linkages is a promising strategy in drug development.[12][13] Incorporating fluorine elsewhere in the sugar ring can dramatically increase metabolic stability, and the synthetic methods involving glycosyl fluorides are central to accessing these modified structures.[13]
Conclusion
2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride is more than just a chemical reagent; it is a strategic tool for the modern glycoscientist. Its inherent stability simplifies handling and purification, while its well-defined activation chemistry allows for its use in complex synthetic sequences. The ongoing development of catalytic systems to activate this and other disarmed donors continues to push the boundaries of what is possible in carbohydrate synthesis. For professionals in drug development, mastering the use of such building blocks is essential for creating the next generation of glycoconjugate vaccines, glycopeptide therapeutics, and tools for chemical biology.
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